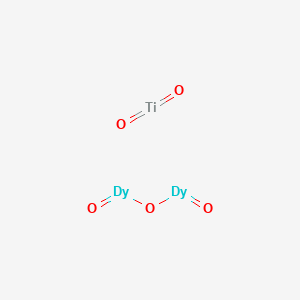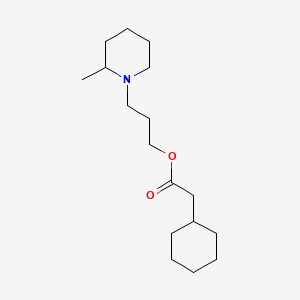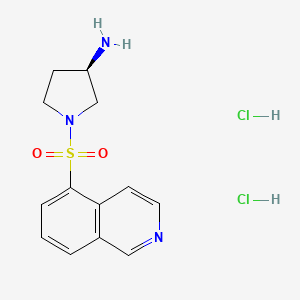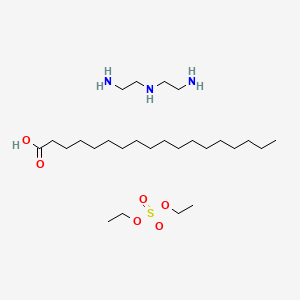
1,1-Dibutoxyhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibutoxyhexane is an organic compound with the molecular formula C14H30O2. It is a member of the acetal family, characterized by the presence of two alkoxy groups attached to the same carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dibutoxyhexane can be synthesized through the acetalization of hexanal with butanol in the presence of an acid catalyst. The reaction typically involves refluxing hexanal and butanol with a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst-15, can enhance the efficiency of the process. The reaction is carried out under controlled temperature and pressure to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dibutoxyhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid and butanol using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common for acetals, but under specific conditions, the compound can be reduced to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in an aqueous medium.
Major Products Formed:
Oxidation: Hexanoic acid and butanol.
Reduction: Hexanol and butanol.
Substitution: Hexane and butanol.
Aplicaciones Científicas De Investigación
1,1-Dibutoxyhexane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes and ketones during multi-step synthesis.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 1,1-dibutoxyhexane primarily involves its role as a protecting group in organic synthesis. The acetal formation protects the carbonyl group from unwanted reactions, allowing selective transformations to occur on other parts of the molecule. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound.
Similar Compounds:
1,1-Dimethoxyhexane: Similar structure but with methoxy groups instead of butoxy groups.
1,1-Diethoxyhexane: Contains ethoxy groups instead of butoxy groups.
1,1-Dipropoxyhexane: Contains propoxy groups instead of butoxy groups.
Uniqueness: this compound is unique due to its longer alkyl chains, which can influence its physical properties, such as boiling point and solubility. The butoxy groups provide a balance between hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
| 93892-07-0 | |
Fórmula molecular |
C14H30O2 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
1,1-dibutoxyhexane |
InChI |
InChI=1S/C14H30O2/c1-4-7-10-11-14(15-12-8-5-2)16-13-9-6-3/h14H,4-13H2,1-3H3 |
Clave InChI |
XXIXJIRNHGJXBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



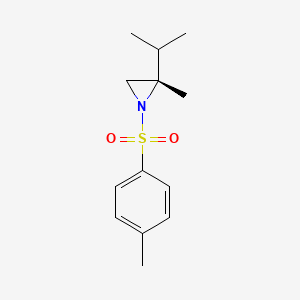
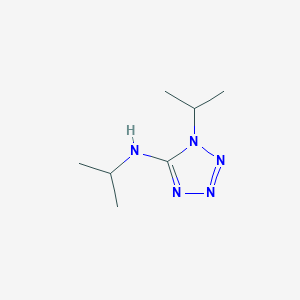

![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
